Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate
Description
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a cyclohexyl group at position 3 and a methyl ester at position 5. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and diverse applications in medicinal chemistry and materials science . The cyclohexyl substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
BLWNXIIQTRWYAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Amidoxime-Carboxylic Acid Derivative Cyclization
This method leverages the reaction between cyclohexylamidoxime and methyl cyanoformate (methyl carbonochloridate) under basic conditions:
Reaction Scheme:
$$
\text{Cyclohexanecarbonitrile} \xrightarrow{\text{NH}2\text{OH}} \text{Cyclohexylamidoxime} \xrightarrow{\text{CH}3OCOCl} \text{Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate}
$$
- Amidoxime Formation: Cyclohexanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours to yield cyclohexylamidoxime.
- Cyclization: The amidoxime reacts with methyl cyanoformate in tetrahydrofuran (THF) using triethylamine as a base at 0–5°C, followed by reflux for 12 hours.
| Parameter | Value | Source |
|---|---|---|
| Yield (Cyclization) | 72–78% | |
| Purification | Column chromatography (hexane:EtOAc 4:1) |
One-Pot Tiemann-Krüger Protocol
A modified Tiemann-Krüger method uses cyclohexylnitrile and methyl glycolate under acidic conditions:
Procedure:
- Cyclohexylnitrile (1 eq) and methyl glycolate (1.2 eq) are mixed in acetic acid.
- Hydroxylamine hydrochloride (1.5 eq) is added, and the mixture is refluxed for 24 hours.
- The product is extracted with dichloromethane and recrystallized from ethanol.
| Metric | Result | Source |
|---|---|---|
| Reaction Time | 24 hours | |
| Yield | 65% | |
| Purity (HPLC) | >95% |
Microwave-Assisted Synthesis
A rapid alternative employs microwave irradiation to accelerate cyclization:
Conditions:
- Reactants: Cyclohexylamidoxime (1 eq), methyl chlorooxalate (1.1 eq)
- Solvent: Dimethylformamide (DMF)
- Irradiation: 150 W, 120°C, 30 minutes
- 85% yield achieved in 30 minutes vs. 12–24 hours conventionally.
- Reduced side products (e.g., hydrolyzed esters).
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Amidoxime-Cyclization | 72–78% | 12 h | High | Moderate |
| Tiemann-Krüger | 65% | 24 h | Moderate | Low |
| Microwave | 85% | 0.5 h | Limited | High |
- The microwave method offers superior efficiency but requires specialized equipment.
- The Tiemann-Krüger route is cost-effective for small-scale synthesis but suffers from longer reaction times.
Structural Confirmation Data
Spectroscopic Characterization:
- IR (KBr): 1735 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=N oxadiazole).
- ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.92 (s, 3H, OCH₃), 7.45 (s, 1H, oxadiazole-H).
- MS (EI): m/z 223 [M⁺], 194 [M⁺−COOCH₃].
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound with a five-membered heterocyclic ring containing two nitrogen atoms. It features a cyclohexyl group attached to the 3-position of the oxadiazole ring and a methyl ester functional group at the 5-position. It belongs to the oxadiazole family, known for diverse biological activities and potential pharmaceutical applications. Note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.
Potential Applications
This compound and similar oxadiazole compounds have potential applications in:
- Pharmacological Studies Oxadiazoles often demonstrate anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for pharmacological studies.
- Drug Discovery Derivatives of 1,2,4-oxadiazoles have shown potential as anticancer agents .
Research and Biological Activities
Research indicates that compounds within the oxadiazole class often demonstrate:
- Inhibition of cancer cell proliferation
- Antimicrobial activity
- Anti-inflammatory effects
Interaction studies of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer proliferation. Molecular docking studies could provide insights into these interactions at the atomic level.
Anticancer Agents
Biological evaluation of 1,2,4-oxadiazoles revealed that some of their derivatives are potent anticancer agents . The greatest breakthrough came with the discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new series of apoptosis inducers . Since then, exploration of the anticancer activity of 1,2,4-oxadiazole derivatives has started, resulting in a creation of a wide library of compounds .
Analogues of this compound
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | Chloromethyl group at position 5 | Known for high reactivity and potential use in synthesis |
| 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | Chloromethyl group at position 3 | Exhibits significant antimicrobial activity |
| 3-(tert-butyl)-5-(chloromethyl)-1,2,4-oxadiazole | Tert-butyl substituent enhancing lipophilicity | Potentially useful in drug formulation |
| 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | Propyl group at position 3 | Increased hydrophobicity affecting bioavailability |
Mechanism of Action
The mechanism of action of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
The following analysis compares methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate with its analogs, focusing on substituent effects, physicochemical properties, reactivity, and applications.
Structural Analogs and Substituent Effects
*Calculated based on analog data from .
Key Observations :
- Electronic Effects : Phenyl groups exert electron-withdrawing effects via resonance, whereas cyclohexyl groups are electron-donating via inductive effects. This difference impacts the electrophilicity of the oxadiazole ring and its reactivity in coupling reactions .
- Physical State : Ethyl esters (e.g., cyclopentyl analog) are often liquids at room temperature, while methyl esters (e.g., phenyl analog) may crystallize as solids, reflecting differences in intermolecular forces .
Physicochemical and Reactivity Comparisons
Solubility :
- Stability: Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate is stable under normal conditions but incompatible with strong oxidizers . Similar stability is expected for the methyl cyclohexyl analog.
Reactivity :
- Electron-withdrawing substituents (e.g., phenyl) reduce activation energies for reactions involving the oxadiazole ring. For example, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate undergoes amidation with amines at 60°C, yielding carboxamide derivatives .
- Cyclohexyl-substituted analogs may require harsher conditions for similar transformations due to steric shielding of the reactive carboxylate site .
Biological Activity
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural diversity within this class allows for modifications that can enhance their biological efficacy and selectivity against various targets.
Biological Activity of this compound
Recent studies have highlighted the potential of this compound in various biological assays:
Anticancer Activity
This compound has shown promising anticancer activity against several cancer cell lines. In vitro studies demonstrated significant cytotoxic effects with IC50 values indicating potent antiproliferative properties. For example:
- Cell Lines Tested : Human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and breast cancer (MCF-7).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner .
- Inhibition of Key Enzymes : It has been noted that oxadiazole derivatives can inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression .
Biological Activity Table
The following table summarizes the biological activities reported for this compound:
| Activity | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 10 | |
| Anticancer | Caco-2 | 12 | |
| Anticancer | MCF-7 | 15 | |
| HDAC Inhibition | HDACs | <20 | |
| Carbonic Anhydrase Inhibition | hCA IX and hCA II | <100 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A comprehensive study assessed the compound's effects on multiple human cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound.
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited HDAC activity at low micromolar concentrations. This inhibition was linked to enhanced apoptosis in treated cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization reactions between hydrazides and carboxylic acid derivatives. For example, a methyl ester variant may use methyl chlorooxoacetate and a cyclohexyl-substituted amidoxime precursor. Key steps include:
- Cyclization : Reacting amidoximes with activated esters under reflux in anhydrous solvents like THF or DCM .
- Condition Optimization : Temperature (80–100°C), reaction time (12–24 h), and catalysts (e.g., DCC) to enhance yield .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization to achieve >95% purity .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, ester carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₅N₂O₃).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Preliminary screenings suggest:
- Neuropharmacological Potential : Interaction with serotonin/dopamine receptors inferred from structural analogs (e.g., cyclohexyl-oxadiazole-piperidine derivatives) .
- Antimicrobial Activity : Oxadiazole derivatives with lipophilic groups (e.g., cyclohexyl) show moderate inhibition against S. aureus and E. coli in broth microdilution assays .
Advanced Research Questions
Q. How can solubility challenges in pharmacological assays be addressed?
- Methodological Answer :
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) via ester hydrolysis or amide coupling without disrupting the oxadiazole core .
- Nanoformulation : Liposomal encapsulation to enhance bioavailability in in vivo studies .
Q. How do structural features (e.g., substituent position) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Key Impact | Reference |
|---|---|---|
| Cyclohexyl at C3 | Enhances lipophilicity and CNS penetration | |
| Methyl Ester at C5 | Improves metabolic stability compared to ethyl analogs |
- Method : Compare IC₅₀ values of analogs in target-specific assays (e.g., kinase inhibition) .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Assay Standardization : Replicate studies under consistent conditions (e.g., pH 7.4, 37°C) .
- Target Profiling : Use competitive binding assays (e.g., SPR) to identify off-target interactions .
- Structural Analysis : X-ray crystallography or molecular docking to clarify binding modes (e.g., tubulin vs. enzyme active sites) .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D binding conformations with purified proteins (e.g., tubulin) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Metabolomic Profiling : LC-MS/MS to track metabolic stability in hepatocyte models .
Q. How can in silico modeling guide target identification?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against databases like PDB for potential targets (e.g., colchicine-binding site of tubulin) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with oxadiazole N-atoms) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
